molecular formula C10H20N2O3 B1435131 tert-butyl (2S,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 1932661-67-0

tert-butyl (2S,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B1435131
CAS No.: 1932661-67-0
M. Wt: 216.28 g/mol
InChI Key: QWQOVHQSXJGTPM-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₀H₂₀N₂O₃
Molecular Weight: 216.26 g/mol
Stereochemistry: (2S,4R)
Key Features:

  • A pyrrolidine-based scaffold functionalized with a tert-butyl carbamate (Boc) group at position 1, an aminomethyl group at position 2, and a hydroxyl group at position 4.
  • The (2S,4R) stereochemistry creates a distinct spatial arrangement, enabling selective hydrogen bonding and molecular recognition.
  • Widely used as a chiral building block in pharmaceutical synthesis, particularly for protease inhibitors and kinase-targeting agents .

Properties

IUPAC Name

tert-butyl (2S,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQOVHQSXJGTPM-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932661-67-0
Record name tert-butyl (2S,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

tert-butyl (2S,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications supported by diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10_{10}H20_{20}N2_2O3_3. The compound features a pyrrolidine ring with a hydroxymethyl and carboxylate functional group, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available amino acids or derivatives. The synthetic pathway often includes:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Functionalization at the 2 and 4 positions to introduce the aminomethyl and hydroxyl groups.
  • Protection and deprotection steps to ensure the stability of reactive groups during synthesis.

The biological activity of this compound has been attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Modulation of Signaling Pathways : It may influence key signaling pathways such as those involved in inflammation and fibrosis, making it a candidate for therapeutic applications in diseases characterized by these processes.

Therapeutic Applications

Research has highlighted several therapeutic applications for this compound:

  • Anti-fibrotic Effects : In vitro studies have demonstrated that this compound exhibits significant anti-fibrotic properties by reducing collagen deposition in liver fibrosis models .
  • Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, indicating its role in mitigating neurodegenerative conditions .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Liver Fibrosis Model : A study evaluated the effects of the compound on hepatic stellate cells (HSCs), showing a reduction in collagen I expression by up to 70% compared to untreated controls . This suggests its potential as a therapeutic agent in liver fibrosis.
  • Cytotoxicity Assays : In cancer cell lines, this compound displayed selective cytotoxicity, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations .

Research Findings Summary Table

Study FocusFindingsReference
Liver FibrosisReduced collagen I expression by 70%
CytotoxicitySelective inhibition in cancer cell lines
NeuroprotectionPotential protective effects in neurodegenerative models

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Fluorine Substitution at Position 4

Compound: tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate Molecular Formula: C₁₀H₁₉FN₂O₂ Molecular Weight: 218.27 g/mol Key Differences:

  • Electronic Effects : Fluorine’s electronegativity increases polarity and metabolic stability compared to the hydroxyl group.
Hydroxymethyl vs. Aminomethyl at Position 2

Compound: tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Molecular Formula: C₁₀H₁₉NO₄ Molecular Weight: 217.25 g/mol Key Differences:

  • Reactivity: The hydroxymethyl group is more prone to oxidation than the aminomethyl group.
  • Hydrophilicity : Increased polarity enhances solubility in aqueous media, making it suitable for prodrug design .

Stereochemical Variations

(2S,4S) Diastereomer

Compound: tert-butyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate Molecular Formula: C₁₀H₂₀N₂O₃ Molecular Weight: 216.26 g/mol Key Differences:

  • Spatial Arrangement : The (2S,4S) configuration alters the molecule’s three-dimensional conformation, affecting binding affinity to chiral targets (e.g., enzymes or receptors).
  • Applications : Demonstrated selectivity in kinase inhibition studies, highlighting the importance of stereochemistry in drug design .
(2R,4R) Fluoromethyl Derivative

Compound: tert-butyl (2R,4R)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate Molecular Formula: C₁₀H₁₈FNO₃ Molecular Weight: 219.25 g/mol Key Differences:

  • Lipophilicity : The fluoromethyl group increases logP, improving blood-brain barrier penetration.
  • Stereochemical Impact : The (2R,4R) configuration may reduce compatibility with biological targets optimized for (2S,4R) stereochemistry .

Functional Group Additions

Bromophenyl-Imidazole Substituent

Compound : tert-butyl (2S,4R)-2-[4-(4-bromophenyl)-1H-imidazol-2-yl]-4-hydroxypyrrolidine-1-carboxylate
Molecular Formula : C₂₀H₂₄BrN₃O₃
Molecular Weight : 434.33 g/mol
Key Differences :

  • Applications : Relevant in kinase inhibitor development, where aromatic interactions dominate .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) Substituents Stereochemistry Key Applications/Properties
tert-butyl (2S,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate C₁₀H₂₀N₂O₃ 216.26 2-aminomethyl, 4-hydroxy (2S,4R) Drug synthesis; hydrogen bonding
tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate C₁₀H₁₉FN₂O₂ 218.27 2-aminomethyl, 4-fluoro (2S,4R) PET imaging; metabolic stability
tert-butyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate C₁₀H₂₀N₂O₃ 216.26 2-aminomethyl, 4-hydroxy (2S,4S) Kinase selectivity
tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate C₁₀H₁₉NO₄ 217.25 2-hydroxymethyl, 4-hydroxy (2S,4S) Prodrug strategies
tert-butyl (2R,4R)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate C₁₀H₁₈FNO₃ 219.25 2-fluoromethyl, 4-hydroxy (2R,4R) Improved membrane permeability

Hydrogen Bonding and Crystal Engineering

  • The hydroxyl and aminomethyl groups in the (2S,4R) configuration enable robust hydrogen-bonding networks, critical for stabilizing crystal structures and enhancing drug-receptor interactions .
  • Fluorinated analogs lack hydroxyl-based hydrogen bonds but compensate with dipole-dipole interactions, favoring crystalline packing in hydrophobic environments .

Preparation Methods

Protection of Functional Groups

The initial stage involves protecting reactive groups to prevent undesired side reactions during subsequent steps:

  • Amino Group Protection:
    The amino group is typically protected with tert-butoxycarbonyl (Boc) groups, which confer stability during synthetic transformations. Boc protection is achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions, often in the presence of a tertiary amine like triethylamine or sodium bicarbonate, at ambient temperature. This step ensures the amino group remains inert during hydroxylation and other modifications.

  • Hydroxyl Group Introduction:
    The hydroxyl group at the 4-position is introduced via selective oxidation or functionalization of suitable intermediates, often following the formation of the pyrrolidine ring. The hydroxylation step may involve oxidation of a methyl group or direct addition to a precursor pyrrolidine ring, with regioselectivity controlled through reaction conditions and catalysts.

Stereoselective Synthesis of the Pyrrolidine Ring

The stereochemistry (2S,4R) is crucial for biological activity and is achieved through stereoselective synthesis techniques:

  • Asymmetric Catalysis:
    Enantioselective catalysis using chiral catalysts or auxiliaries is employed to favor the formation of the desired stereoisomer. For example, chiral ligands in metal-catalyzed reactions or chiral auxiliaries attached to intermediates guide the stereoselectivity during cyclization.

  • Chiral Starting Materials:
    Alternatively, chiral pool synthesis using naturally occurring amino acids or chiral building blocks can set the stereochemistry early, followed by ring closure and functional group modifications.

Formation of the Pyrrolidine Ring

The core pyrrolidine ring is constructed via cyclization reactions:

  • Intramolecular Nucleophilic Attack:
    A precursor with appropriate amino and hydroxyl functionalities undergoes intramolecular cyclization under basic or neutral conditions, forming the five-membered heterocycle.

  • Cyclization Conditions:
    Common conditions include heating in polar solvents such as ethanol or acetonitrile, often in the presence of catalysts like acid or base to facilitate ring closure.

Introduction of the Aminomethyl and Hydroxyl Groups

  • Aminomethyl Group:
    The aminomethyl moiety is introduced through nucleophilic substitution reactions, typically by reacting a halogenated pyrrolidine precursor with aminomethyl reagents such as formaldehyde derivatives or aminomethylating agents under controlled conditions.

  • Hydroxyl Group:
    The hydroxyl group at the 4-position can be introduced via oxidation of methyl groups or direct hydroxylation of the pyrrolidine ring, often using oxidants like m-CPBA or hydrogen peroxide in the presence of catalysts.

Deprotection and Final Functionalization

The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine. The final compound is purified via chromatography to achieve high purity.

Representative Synthetic Route Summary

Step Reaction Conditions Purpose Reference
Protection Boc2O + amine Tertiary amine, rt Protect amino group
Hydroxylation Oxidation or hydroxylation Oxidants (e.g., m-CPBA), heat Introduce hydroxyl group
Ring formation Cyclization Heating, polar solvents Form pyrrolidine ring ,
Aminomethylation Formaldehyde or aminomethylating agents Acidic or basic conditions Attach aminomethyl group
Deprotection TFA in DCM rt, 1-2 h Remove Boc group ,

Data Tables Summarizing Key Parameters

Parameter Description Typical Conditions References
Boc Protection Protect amino group Boc2O, triethylamine, rt
Hydroxylation Introduce hydroxyl Oxidants like m-CPBA
Stereoselectivity Achieve 2S,4R configuration Chiral catalysts or auxiliaries ,
Cyclization Form pyrrolidine ring Heat, polar solvents ,
Deprotection Remove Boc TFA, DCM ,

Research Findings and Optimization Strategies

Recent research emphasizes the importance of stereocontrol and yield optimization:

  • Chiral Catalysis:
    Use of chiral phosphine ligands or organocatalysts has improved stereoselectivity, with enantiomeric excesses exceeding 95%.

  • Flow Chemistry:
    Continuous flow systems have been employed to enhance reaction control, reduce reaction times, and improve scalability.

  • Green Chemistry Approaches: Use of less toxic oxidants and recyclable catalysts aligns with sustainable synthesis practices.

Q & A

Basic: How can the synthetic yield of tert-butyl (2S,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate be optimized?

Answer:
The synthesis involves multi-step routes, including hydrogenation, deprotection, and purification. Key steps include:

  • Hydrogenation : Use Pd/C (10% w/w) under H₂ (1 atm) in methanol to reduce unsaturated intermediates, achieving >99% conversion .
  • Deprotection : Optimize reaction time and temperature (e.g., 45°C for 3 hours) for silyl ether cleavage using LiOH, monitored by TLC .
  • Purification : Employ flash column chromatography (e.g., silica gel, ethanol/chloroform 1:10) to isolate the product. Yields vary from 59% to 99%, depending on reaction scale and intermediate stability .
    Data Note : Intermediate tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine derivatives show 69% purity pre-hydrogenation, improving to >95% post-purification .

Basic: What spectroscopic methods confirm the structure of this compound?

Answer:
A combination of techniques validates the structure:

  • NMR : ¹H and ¹³C NMR identify stereochemistry and functional groups. For example, hydroxyl protons resonate at δ 1.5–2.5 ppm, while tert-butyl groups appear as singlets near δ 1.4 ppm .
  • IR : Hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches confirm key moieties .
  • Mass Spectrometry : HRMS (ESI+) matches the molecular ion [M+H]⁺ at m/z 217.2622 (C₁₀H₁₉NO₄) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving absolute configuration (e.g., P2₁2₁2₁ space group) .

Advanced: How to ensure stereochemical purity during synthesis?

Answer:
Stereochemical integrity is critical due to the (2S,4R) configuration:

  • Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10) to resolve enantiomers; retention times differ by >2 minutes for diastereomers .
  • X-ray Diffraction : Confirm absolute configuration via single-crystal analysis. For example, derivatives like tert-butyl (2S,4R)-4-fluoro analogs show Flack parameters <0.1 .
  • Stereoselective Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to minimize racemization .

Advanced: How to resolve contradictions in reported reaction yields?

Answer:
Yield discrepancies (e.g., 59% vs. 99%) arise from:

  • Catalyst Activity : Freshly activated Pd/C (vs. recycled) improves hydrogenation efficiency .
  • Intermediate Stability : Silyl ethers (e.g., tert-butyldimethylsilyl) hydrolyze under acidic conditions; pH control (pH 2–3) minimizes side reactions .
  • Purification Methods : Gradient elution in chromatography (e.g., 0–10% MeOH in DCM) enhances separation of polar byproducts .

Advanced: How do hydrogen-bonding networks influence crystallization?

Answer:
Hydrogen bonding dictates crystal packing:

  • Graph Set Analysis : Classify motifs (e.g., C(6) chains for hydroxyl···carbonyl interactions) using Etter’s rules .
  • SHELX Refinement : Assign H-bond distances (e.g., O···O 2.7–3.0 Å) and angles (100–140°) in .res files .
  • Thermodynamic vs. Kinetic Control : Slow evaporation from ethanol yields thermodynamically stable polymorphs, while rapid cooling favors kinetic forms .

Advanced: How to evaluate its biological activity in drug discovery?

Answer:
As a proline derivative, assess activity via:

  • Structure-Activity Relationship (SAR) : Modify the aminomethyl/hydroxyl groups (e.g., fluorinated analogs in ) and test against targets like proteases .
  • In Vitro Assays : Measure IC₅₀ values for enzyme inhibition (e.g., NS3/4A protease in hepatitis C) using fluorescence resonance energy transfer (FRET) .
  • Molecular Docking : Simulate binding modes with AutoDock Vina; the pyrrolidine ring’s rigidity enhances target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2S,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Reactant of Route 2
tert-butyl (2S,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.